molecular formula C12H8INO B1295494 2-(2-Iodobenzoyl)pyridine CAS No. 76160-35-5

2-(2-Iodobenzoyl)pyridine

Cat. No. B1295494
CAS RN: 76160-35-5
M. Wt: 309.1 g/mol
InChI Key: WEIIEZGIHJXLBT-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)pyridine is a compound that can be associated with a variety of chemical reactions and has potential applications in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss 2-(2-Iodobenzoyl)pyridine, they do provide insights into the chemistry of related pyridine-containing compounds and their derivatives.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols or 2-(1-alkynyl)-3-(hydroxymethyl)pyridines can lead to the formation of iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines under mild conditions . Another approach involves the Friedel–Crafts acylation followed by a series of reactions including nitrification and deoxidization to synthesize aromatic diamine monomers containing pyridine units . These methods highlight the versatility of pyridine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is influenced by the nature of substituents and the synthetic pathway. For example, the crystal structure of a related compound, 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, was determined using powder diffraction techniques, revealing a planar system of conjugated heterocycles and the orientation of substituent groups . This suggests that the molecular structure of 2-(2-Iodobenzoyl)pyridine would also be influenced by its substituents and could be analyzed using similar techniques.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles produces imidazo[1,2-a]pyridines, which can serve as fluorescent probes . Additionally, copper-catalyzed synthesis allows for the regioselective synthesis of iodoimidazo[1,2-a]pyridines . These reactions demonstrate the reactivity of pyridine derivatives and their potential utility in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit good thermal stability, mechanical properties, and low dielectric constants . The solubility and viscosity of these compounds can be tailored by modifying the pyridine unit or the synthetic conditions . The fluorescent properties of imidazo[1,2-a]pyridines are affected by the substitution pattern, with electron-donating groups enhancing luminescence10. These properties are crucial for the application of pyridine derivatives in materials science and as fluorescent probes.

Scientific Research Applications

Catalysis and Organic Synthesis

2-(2-Iodobenzoyl)pyridine and its derivatives find significant applications in catalysis and organic synthesis, particularly in facilitating cross-coupling reactions. For instance, palladium complexes of abnormal N-heterocyclic carbenes derived from 2-(2-Iodobenzoyl)pyridine have been employed in Cu-free and amine-free Sonogashira coupling reactions in air, showcasing their utility in constructing carbon-carbon bonds under environmentally benign conditions (John et al., 2013). Similarly, the use of 2-iodobenzoates, including derivatives of 2-(2-Iodobenzoyl)pyridine, in forming halogen bonds suggests their potential in designing isotypic complexes for various synthetic applications (Adonin et al., 2019).

Fluorescent Probes

The derivatives of 2-(2-Iodobenzoyl)pyridine have been utilized in the development of fluorescent probes, particularly for the detection of heavy metal ions. For example, the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines from β-lactam carbenes and 2-pyridyl isonitriles demonstrates their application as efficient fluorescent probes for mercury ions, highlighting their importance in environmental monitoring and chemical sensing (Shao et al., 2011).

Supramolecular Chemistry

Compounds based on 2-(2-Iodobenzoyl)pyridine have shown remarkable properties as supramolecular gelators. Studies reveal that pyridine coupled mono and bisbenzimidazoles, synthesized from such derivatives, exhibit gelation capabilities in various solvents, responsive to metal ions like Ag+, Cu2+, and Hg2+. These properties are critical for applications in selective metal ion sensing and the development of materials with ionic conductivity, providing pathways for novel electronic and sensing devices (Panja et al., 2018).

Anticorrosive Agents

In the field of materials science, 2-(2-Iodobenzoyl)pyridine derivatives have been explored as potential anticorrosive agents. Research focusing on the efficacy of related compounds as corrosion inhibitors for mild steel in acidic mediums underscores their importance in industrial applications. These studies highlight the protective layer formation on steel surfaces, contributing to significant advancements in corrosion resistance technologies (Zhang et al., 2018).

Photophysical Properties

The exploration of 2-(2-Iodobenzoyl)pyridine derivatives in the development of luminescent materials, particularly rhenium(I) tricarbonyl complexes, has been documented. These studies provide insights into the potential use of such complexes in optical materials and devices, offering opportunities for advancements in lighting and display technologies (Li et al., 2012).

properties

IUPAC Name

(2-iodophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIIEZGIHJXLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227012
Record name Methanone, (2-iodophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodobenzoyl)pyridine

CAS RN

76160-35-5
Record name Methanone, (2-iodophenyl)-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-iodophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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